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Compound of Interest

Compound Name: 4-Oxo0-4-phenylbutanal

Cat. No.: B11922086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-oxo-4-phenylbutanal, a valuable
bifunctional molecule in organic synthesis and potential pharmacological research. This
document details its chemical identifiers, physical properties, and outlines detailed
experimental protocols for its synthesis and characterization. Furthermore, it explores the
biological significance of structurally related compounds, offering insights into potential
signaling pathways of interest.

Core Identifiers and Chemical Properties

4-oxo0-4-phenylbutanal is a chemical compound with a phenyl group and a terminal aldehyde,
separated by a three-carbon chain containing a ketone. Its chemical structure and properties
are summarized below.
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Identifier Value

CAS Number 56139-59-4

Molecular Formula C10H1002

Molecular Weight 162.19 g/mol

IUPAC Name 4-0x0-4-phenylbutanal

Synonyms 4—0X0—4—-phenylbutyraldehyde, 1-phenyl-1,4-
butanedione, Benzenebutanal, y-oxo-

PubChem CID 10877438

SMILES C1=CC=C(C=C1l)C(=0)CCC=0

inChi INChl=1S/C10H1002/c11-8-3-4-10(12)9-6-2-1-
5-7-9/h1-2,5-8H,3-4H2

InChlKey KMQLIDDEQAJAGJ-UHFFFAOYSA-N

Physicochemical Data

A summary of the known physical and chemical properties of 4-oxo-4-phenylbutanal and its

common precursor, 4-oxo-4-phenylbutanoic acid, is provided for reference.

4-0x0-4-phenylbutanoic

Property 4-oxo0-4-phenylbutanal .
acid
Boiling Point 131 °C @ 2.8 Torr 270.41 °C (rough estimate)[1]
_ 1.1601 g/cm3 (rough estimate)
Density 1.134 g/cm3 @ 18 °C o
Melting Point Not available 114-117 °CJ[1]

Experimental Protocols
Synthesis of 4-oxo0-4-phenylbutanoic acid
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A common and well-documented method for the synthesis of 4-oxo-4-phenylbutanoic acid is
the Friedel-Crafts acylation of benzene with succinic anhydride.[2][3][4][5]

Materials:

Anhydrous aluminum chloride (AICIs)

e Anhydrous benzene

e Succinic anhydride

e Crushed ice

e Concentrated hydrochloric acid (HCI)

o Diethyl ether

» Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place
anhydrous aluminum chloride. Ensure all glassware is dry and protected from atmospheric
moisture with a drying tube.

e Add anhydrous benzene to the flask.

e Slowly add a solution of succinic anhydride in benzene to the stirred suspension of aluminum
chloride in benzene.

 After the addition is complete, gently heat the reaction mixture to reflux for 30 minutes.

e Cool the reaction mixture to room temperature.
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o Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated
hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

o Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

« Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 Filter and evaporate the solvent under reduced pressure to yield the crude product.

e The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from water or a
mixture of water and ethanol.[4]

Reactants
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Caption: Workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Synthesis of 4-0xo0-4-phenylbutanal

The conversion of 4-oxo-4-phenylbutanoic acid to 4-oxo-4-phenylbutanal can be achieved
through a controlled reduction of the carboxylic acid to the aldehyde. A common method
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involves the conversion of the carboxylic acid to an activated intermediate, such as an acid
chloride or a Weinreb amide, followed by reduction.

Example Protocol (via Acid Chloride):

Materials:

e 4-0xo-4-phenylbutanoic acid

o Thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2)

e Anhydrous solvent (e.g., dichloromethane, THF)

e A mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride, LiAIH(O-t-Bu)s)
e Anhydrous diethyl ether or THF

o Aqueous workup solutions (e.g., dilute HCI, saturated NaHCOs, brine)

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

o Formation of the Acid Chloride: In a dry flask under an inert atmosphere, dissolve 4-0xo0-4-
phenylbutanoic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise
at room temperature. Heat the reaction mixture gently (e.g., to 40-50 °C) for a few hours until
the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced
pressure to obtain the crude acid chloride.

e Reduction to the Aldehyde: In a separate dry flask under an inert atmosphere, prepare a
solution of the mild reducing agent in anhydrous diethyl ether or THF and cool it to a low
temperature (e.g., -78 °C). Slowly add a solution of the crude acid chloride in the same
anhydrous solvent to the cooled reducing agent solution. Stir the reaction mixture at the low
temperature for a specified time.

o Workup: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., water
or dilute HCI) at low temperature. Allow the mixture to warm to room temperature. Extract the
product with diethyl ether. Wash the combined organic extracts with dilute acid, saturated
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sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying
agent, filter, and concentrate under reduced pressure to yield the crude 4-oxo0-4-
phenylbutanal.

 Purification: The crude aldehyde can be purified by column chromatography on silica gel.

4-o0x0-4-phenylbutanoic acid SOCI2 or (COC)2 Acid Chloride Formation LIAIH(O-t-Bu)3 Reduction 4-o0x0-4-phenylbutanal

Click to download full resolution via product page

Caption: Synthetic pathway from the carboxylic acid to the aldehyde.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

4-o0x0-4-phenylbutanoic acid:

e 'H NMR (400 MHz, CDCls): & 7.99 (d, J = 7.2 Hz, 2H, phenyl-H), 7.58 (t, J = 7.6 Hz, 1H,
phenyl-H), 7.47 (t, J = 7.6 Hz, 2H, phenyl-H), 3.32 (t, J = 6.6 Hz, 2H, -CH2-), 2.82 (t, J = 6.6
Hz, 2H, -CH2-).[6]

e 13C NMR (100 MHz, CDCls): 6 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1.[6]
4-oxo0-4-phenylbutanal Oxime (a derivative):

e 1H NMR (500 MHz, CDCls): & = 7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H),
3.23 (s, 2H), 2.67 (s, 2H).[7]

e 13C NMR (125 MHz, CDCls): 6 = 198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, 23.9.[7]

Infrared (IR) Spectroscopy

While a specific spectrum for 4-oxo-4-phenylbutanal is not readily available, the expected
characteristic IR absorptions would include:

e Astrong, sharp peak around 1725-1705 cm~? corresponding to the aldehyde C=0O stretch.
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A strong, sharp peak around 1685 cm~?* corresponding to the aryl ketone C=0 stretch.

Two weak peaks in the region of 2830-2695 cm~1 for the C-H stretch of the aldehyde.

Peaks in the 3100-3000 cm~* region for aromatic C-H stretching.

Peaks in the 1600-1450 cm~! region for aromatic C=C stretching.

Potential Biological Significance and Signaling
Pathways

Direct studies on the biological activity and signaling pathways of 4-oxo-4-phenylbutanal are
limited. However, insights can be drawn from structurally related compounds.

Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential as S1P1
receptor agonists, which are important in the treatment of autoimmune diseases.[3]
Additionally, other derivatives have shown antibacterial activity by inhibiting the menaquinone
biosynthesis pathway in bacteria like MRSA.[9]

Furthermore, the structurally similar compound 4-phenylbutyric acid (4-PBA) has been shown
to upregulate PPAR-a, which in turn activates the -catenin signaling pathway.[10] This
pathway is crucial in cell proliferation and differentiation and is often dysregulated in cancer. 4-
PBA also acts as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.[11]

Based on this, a hypothetical signaling pathway involving a derivative of 4-oxo-4-
phenylbutanal could be constructed, although this remains speculative without direct
experimental evidence for the aldehyde itself.
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Caption: Inferred potential signaling pathways for 4-oxo-4-phenylbutanal derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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